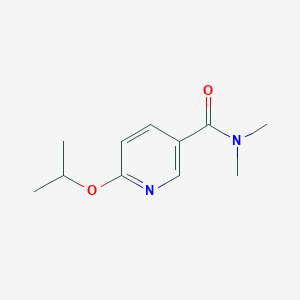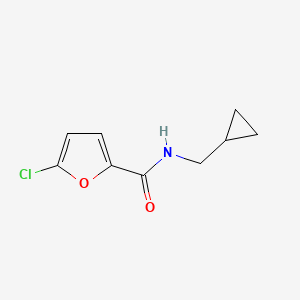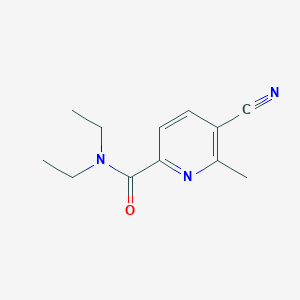![molecular formula C14H21NO B7511268 N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as N-Isobutyryl-2-methyl-2-(2-tolyl)propanamide or IBMP. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By enhancing the activity of GABA receptors, N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide may reduce neuronal excitability and produce its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to increase the activity of the enzyme glutathione peroxidase, which plays a key role in protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide in lab experiments is its relatively low toxicity. It has been shown to have a high LD50, indicating that it is relatively safe to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide. One area of interest is its potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its effects on oxidative stress and inflammation in the brain. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the treatment of neurological disorders.
Synthesemethoden
The synthesis of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide involves the reaction of isobutyryl chloride with 2-methyl-2-(2-tolyl)propan-1-amine in the presence of a base such as triethylamine. The product is obtained in good yields and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for the treatment of anxiety disorders and epilepsy. It has also been studied for its effects on memory and learning, as well as its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-6-7-9-12(11)10-15(5)13(16)14(2,3)4/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMHGNXAWQLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)
